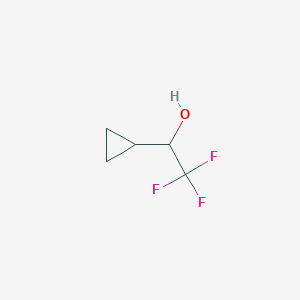

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Description

Overview of Trifluoromethylated Organic Compounds in Modern Chemical Research

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal, agricultural, and materials chemistry. bohrium.comwikipedia.org Its incorporation into organic molecules is a widely used strategy to modulate their physicochemical and biological properties. mdpi.comresearchgate.net The unique characteristics of the -CF3 group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. mdpi.com

Key properties imparted by the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. mdpi.comresearchgate.net

Metabolic Stability : The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug candidate. mdpi.com

Altered Acidity/Basicity : As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby acidic or basic functional groups. mdpi.com

Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing chemists to fine-tune a molecule's size, shape, and electronic profile to optimize interactions with biological targets. mdpi.com

These properties have led to the inclusion of trifluoromethyl groups in numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.orgmdpi.com In materials science, trifluoromethylated compounds are used to create polymers and specialty materials with unique surface properties and thermal stability. chemicalbook.com

| Property Modified by -CF3 Group | Effect on Molecule | Relevance in Chemical Research |

|---|---|---|

| Lipophilicity | Increases fat-solubility | Improves membrane permeability for drug candidates. mdpi.comresearchgate.net |

| Metabolic Stability | Resists enzymatic breakdown due to strong C-F bonds | Enhances in vivo half-life of pharmaceuticals. mdpi.com |

| Electronegativity | Acts as a strong electron-withdrawing group | Modulates acidity/basicity and molecular interactions. mdpi.com |

| Binding Interactions | Can improve interactions with biological targets | Aids in the design of potent and selective drugs. mdpi.com |

Importance of Chiral Fluorinated Alcohols in Advanced Organic Synthesis

Chirality, or 'handedness', is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals where different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, is therefore of paramount importance. uwindsor.ca

Chiral fluorinated alcohols are highly valuable building blocks in this field. nih.govresearchgate.net They serve as versatile intermediates for the synthesis of complex, enantiomerically pure molecules. nih.gov The presence of both a chiral center (the alcohol-bearing carbon) and fluorine atoms provides a unique combination of properties. The stereochemistry of the alcohol can direct subsequent reactions, allowing for precise control over the three-dimensional structure of the final product. uwindsor.ca Chemoenzymatic methods, utilizing enzymes like alcohol dehydrogenases, have proven effective in producing these chiral alcohols with very high enantiomeric excess. nih.gov The development of catalytic asymmetric methods provides a rapid and efficient pathway to these crucial β-fluoroamine and fluorohydrin building blocks. nih.govrsc.org

Rationale for the Detailed Study of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345)

This compound (CAS No. 1993-77-7) is a molecule of significant interest because it merges the structural features of three important chemical motifs: a chiral secondary alcohol, a trifluoromethyl group, and a cyclopropyl (B3062369) ring. This unique combination makes it a valuable building block for advanced organic synthesis, particularly in medicinal chemistry.

The rationale for its detailed study is multifaceted:

Synergistic Properties : The molecule combines the metabolic stability and conformational rigidity often associated with the cyclopropyl group with the enhanced lipophilicity and binding capabilities conferred by the trifluoromethyl group. chemenu.com The cyclopropyl ring is a feature in many marketed drugs, valued for improving metabolic profiles and activity. chemenu.com

Chiral Scaffold : As a chiral alcohol, it serves as a precursor for enantiomerically pure compounds. Control of its stereochemistry is crucial for synthesizing specific isomers of biologically active molecules.

Synthetic Utility : It has been identified as a key intermediate in the synthesis of complex molecules, such as kinase inhibitors. Its functional groups—the hydroxyl, cyclopropyl, and trifluoromethyl moieties—offer multiple points for chemical modification.

The detailed investigation of its synthesis, reactivity, and properties provides chemists with the tools to incorporate this valuable fragment into new chemical entities with potentially enhanced pharmacological profiles.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1993-77-7 | calpaclab.com |

| Molecular Formula | C5H7F3O | calpaclab.com |

| Molecular Weight | 140.105 g/mol | calpaclab.com |

| Boiling Point | 75–77 °C at 110 Torr | |

| Density | 1.363 g/cm³ | |

| pKa | 12.40 |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHMFPNCDSFTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-77-7 | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropyl 2,2,2 Trifluoroethan 1 Ol and Its Analogues

Classical and Contemporary Approaches to Synthesis

The construction of the target molecule and its derivatives can be achieved through various synthetic routes, each with distinct advantages. These range from foundational organometallic reactions to sophisticated transition-metal-catalyzed processes.

Grignard Reaction-Based Synthesis of the Alcohol Moiety

A fundamental approach to forming the alcohol moiety in 1-cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345) involves the nucleophilic addition of an organometallic cyclopropyl (B3062369) reagent to a suitable trifluoromethylcarbonyl compound. The Grignard reaction, a cornerstone of C-C bond formation, is a prime example. In this method, cyclopropylmagnesium bromide (a Grignard reagent) is reacted with an electrophile such as trifluoroacetaldehyde (B10831) or a trifluoroacetic acid ester. The cyclopropyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon and, after an aqueous workup, yielding the secondary alcohol, this compound.

Similarly, other organometallic reagents like cyclopropyl lithium can be used for this transformation. smolecule.com The general scheme involves the reaction of a trifluoromethyl precursor with a cyclopropyl nucleophile, highlighting a direct and effective method for creating the core structure of the target alcohol. smolecule.com

Reductive Fluorination Pathways to Trifluoroethanol Derivatives

The synthesis of the trifluoroethanol portion of the molecule often relies on specialized fluorination techniques. These methods introduce fluorine atoms into an organic scaffold. Deoxofluorination is one such powerful strategy, converting carbonyl functionalities like carboxylic acids directly into trifluoromethyl groups. wikipedia.org Reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. wikipedia.org For instance, a carboxylic acid precursor could be converted to the corresponding trifluoromethyl derivative using these reagents. wikipedia.org

Another major pathway is nucleophilic fluorination, which involves the displacement of leaving groups (like chlorides or bromides) with a fluoride (B91410) source. wikipedia.org For aromatic precursors, this is known as the Halex process, while for aliphatic compounds, it is often referred to as the Finkelstein reaction. wikipedia.org These methods are essential for creating the fluorinated building blocks required for subsequent reaction steps. wikipedia.org

Transition Metal-Catalyzed Cyclopropanation Strategies Involving Trifluoromethylcarbenes

A contemporary and highly effective strategy for synthesizing trifluoromethyl-substituted cyclopropanes involves the reaction of an alkene with a trifluoromethylcarbene, mediated by a transition metal catalyst. researchgate.netnih.gov The trifluoromethylcarbene is typically generated in situ from a stable precursor, such as 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), to avoid handling the potentially explosive diazo gas. acs.orgresearchgate.net

Various transition metals, including rhodium, copper, and iron, have been shown to catalyze this transformation effectively. nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a metal-carbene complex, which then transfers the trifluoromethylcarbene to an alkene substrate. researchgate.net This approach has been successfully applied to a range of vinylarene and aliphatic terminal alkene substrates, producing trifluoromethyl-cyclopropane derivatives in good to excellent yields. nih.govnih.gov

Asymmetric Synthesis and Enantioselective Preparation

Producing a single enantiomer of a chiral molecule like this compound is a critical objective, particularly for pharmaceutical applications. Asymmetric synthesis aims to achieve this control.

Diastereoselective and Enantioselective Control Mechanisms

High levels of stereocontrol in the synthesis of trifluoromethyl-substituted cyclopropanes have been achieved using chiral catalysts. acs.org The mechanism of stereoselectivity is governed by the chiral environment created by the catalyst, which forces the reactants to approach each other in a specific orientation. chemrxiv.org

For example, in rhodium-catalyzed cyclopropanations, chiral ligands attached to the rhodium center create a "chiral pocket." organic-chemistry.orgchemrxiv.org The substrate fits into this pocket in a way that minimizes steric hindrance, leading to the preferential formation of one diastereomer and enantiomer. chemrxiv.org Similarly, biocatalytic systems using engineered myoglobin (B1173299) variants achieve exceptional diastereo- and enantioselectivity by mediating the carbene transfer within the protein's structured active site. acs.orgnih.gov These reactions have reported diastereomeric excesses (de) and enantiomeric excesses (ee) of up to 99.9%. acs.orgnih.gov

The table below summarizes the results of selected asymmetric cyclopropanation reactions leading to trifluoromethyl-substituted cyclopropane (B1198618) analogues.

| Catalyst System | Substrate Type | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Engineered Myoglobin | Vinylarenes | 61–99 | 97–99.9 | 97–99.9 | nih.gov |

| Rh₂(R-PTAD)₄ | Styrene Derivatives | High | >94 | 88–98 | organic-chemistry.org |

| Cobalt Complex | Styrene Derivatives | 95 | 97 (35:1 d.r.) | 90 | acs.org |

Utilization of Chiral Auxiliaries and Catalysts

The selective production of a desired stereoisomer relies heavily on the use of chiral catalysts and chiral auxiliaries. wikipedia.org

Chiral Catalysts: As discussed, chiral transition metal complexes are central to enantioselective cyclopropanation. Dirhodium complexes, such as those derived from adamantylglycine (Rh₂(R-PTAD)₄) or bis(triphenylphosphine)iminium (Rh₂(S-biTISP)₂), have proven highly effective. organic-chemistry.orgbath.ac.uk In addition to synthetic catalysts, biocatalysts like engineered myoglobin offer a powerful and highly selective alternative for generating trifluoromethyl-substituted cyclopropanes. acs.orgnih.gov These catalysts can even be engineered to produce opposite enantiomers, demonstrating their versatility. nih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com Well-known examples include oxazolidinones (popularized by David A. Evans), camphorsultam, and pseudoephedrine. wikipedia.org In the context of synthesizing analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the Grignard addition or cyclopropanation step. An advanced strategy involves the in situ formation of a chiral auxiliary through a catalytic process, which then directs a subsequent diastereoselective reaction. nih.gov

Derivatization and Functionalization of this compound

The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Conversion to Amine Analogues (e.g., 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine)

The transformation of this compound to its corresponding amine, 1-cyclopropyl-2,2,2-trifluoroethan-1-amine, represents a critical step in the synthesis of valuable chiral building blocks. One of the most effective methods for this conversion is the Mitsunobu reaction, which proceeds with a net inversion of stereochemistry. google.com

In a typical Mitsunobu reaction, the alcohol is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comnih.gov This in-situ activation forms a good leaving group, which is then displaced by a nitrogen nucleophile. For the synthesis of primary amines, a common strategy involves the use of a protected nitrogen source, such as hydrazoic acid (HN₃) or phthalimide, followed by a subsequent deprotection step. google.com

The use of hydrazoic acid as the nucleophile directly furnishes an azide, which can then be reduced to the primary amine via methods like catalytic hydrogenation or Staudinger reduction. Attempted direct substitution of the hydroxyl group by an azido-functionality in the Mitsunobu reaction with hydrazoic acid can sometimes be inefficient or lead to diastereomeric mixtures due to the participation of aziridines. youtube.com

A general representation of the Mitsunobu amination is as follows:

Step 1: Mitsunobu Reaction

Reactants: this compound, Hydrazoic Acid (HN₃), Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD)

Product: 1-Azido-1-cyclopropyl-2,2,2-trifluoroethane

Step 2: Reduction

Reactants: 1-Azido-1-cyclopropyl-2,2,2-trifluoroethane, Reducing Agent (e.g., H₂/Pd, LiAlH₄)

Product: 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

This two-step sequence provides a reliable route to the chiral amine from the corresponding alcohol.

Esterification and Etherification Reactions

Esterification: The esterification of this compound can be achieved through several standard methods. A common approach is the reaction with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride, often in the presence of a base or catalyst.

The Mitsunobu reaction is also a powerful tool for esterification, particularly for sterically hindered alcohols, as it proceeds under mild conditions. nih.gov In this case, a carboxylic acid acts as the nucleophile, attacking the activated alcohol. For instance, the reaction of this compound with benzoic acid under Mitsunobu conditions would yield 1-cyclopropyl-2,2,2-trifluoroethyl benzoate.

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | Benzoic Acid | PPh₃, DEAD | 1-Cyclopropyl-2,2,2-trifluoroethyl benzoate |

| This compound | Acetic Anhydride | Pyridine | 1-Cyclopropyl-2,2,2-trifluoroethyl acetate |

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the electron-withdrawing nature of the trifluoromethyl group, the acidity of the alcohol is increased, facilitating its deprotonation.

A typical procedure would involve treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the sodium alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide) to form the desired ether.

Oxidation and Reduction Products

Oxidation: The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, cyclopropyl trifluoromethyl ketone. This transformation is a key step in accessing a different class of derivatives. Several reagents are available for this purpose, with the choice often depending on the desired reaction conditions and substrate sensitivity.

Common oxidizing agents for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.orgchemguide.co.uklibretexts.org However, due to the toxicity of chromium, alternative methods are often preferred. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride or trifluoroacetic anhydride, is a mild and effective method for oxidizing alcohols to ketones without over-oxidation. google.comtcichemicals.com

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | Cyclopropyl trifluoromethyl ketone |

| This compound | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Cyclopropyl trifluoromethyl ketone |

The oxidation can be selective for secondary over primary alcohols under certain conditions. libretexts.org In some cases, strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the molecule, forming trifluoroacetic acid.

Reduction: The reduction of cyclopropyl trifluoromethyl ketone is a direct route to synthesize this compound. This reaction is typically carried out using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

A general procedure involves dissolving the ketone in a suitable solvent and adding the reducing agent portion-wise at a controlled temperature, typically 0 °C. After the reaction is complete, an acidic workup is performed to yield the alcohol.

Stereochemical Attributes and Conformational Analysis

Chirality and Stereoisomerism of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345)

The structure of this compound contains a single stereogenic center. The carbon atom bonded to the hydroxyl (-OH) group is chiral as it is attached to four different substituents: a hydrogen atom, a cyclopropyl (B3062369) group, a trifluoromethyl group (-CF3), and a hydroxyl group. This molecular arrangement means the molecule is not superimposable on its mirror image. libretexts.orgnih.govuky.edu

This chirality gives rise to the existence of two distinct stereoisomers known as enantiomers. libretexts.orgnih.gov Enantiomers are mirror images of each other that have identical physical properties except for their interaction with plane-polarized light and their interactions with other chiral molecules. nih.gov The two enantiomers of this compound are designated as (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol and (S)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol, according to the Cahn-Ingold-Prelog priority rules. uou.ac.in

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇F₃O |

| Molecular Weight | 140.11 g/mol chemenu.com |

| Boiling Point | 75–77°C at 110 Torr |

| Density | 1.363 g/cm³ |

Mechanisms Governing Diastereoselectivity and Enantioselectivity in Reactions

The synthesis of this compound can be controlled to favor the formation of a specific enantiomer through enantioselective or diastereoselective reactions.

Enantioselective Synthesis: This involves creating a single enantiomer from an achiral or racemic starting material. A common strategy is the use of chiral catalysts or reagents that create a chiral environment for the reaction. For instance, in reactions producing structurally related trifluoromethyl-substituted cyclopropanes, dirhodium complexes derived from chiral ligands like adamantylglycine have been used to achieve high enantioselectivity (88–98% enantiomeric excess). organic-chemistry.org Similarly, chiral chinchona-based squaramide catalysts have proven effective in the enantioselective synthesis of other substituted cyclobutanes, achieving high yields and enantiomeric ratios up to 99.7:0.3. rsc.org Such catalytic systems create a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.

Diastereoselective Synthesis: When a reaction creates a new stereocenter in a molecule that is already chiral, the resulting stereoisomers are diastereomers. Diastereoselective reactions yield a preferential formation of one diastereomer. The preparation of polysubstituted cyclopropanes has been achieved with high diastereoselectivity through methods like the 1,2-rearrangement of tetra-coordinated boron species. nih.gov The existing stereocenter in the starting material influences the approach of the reagents, leading to a lower energy transition state for the formation of one diastereomer.

Several synthetic routes can produce this compound, and the stereochemical outcome depends heavily on the chosen method.

Table 2: Synthetic Methods and Stereochemical Considerations

| Reaction Type | Reagents/Conditions | General Outcome |

|---|---|---|

| Nucleophilic Addition | TMSCF₃, TBAF, THF, −78°C to RT | Can be made enantioselective with chiral catalysts. |

| Grignard Reaction | CyclopropylMgBr, Et₂O, 0°C | Typically produces a racemic mixture unless a chiral auxiliary is used. |

| Ketone Reduction | NaBH₄/MeOH, 0°C | Reduction of a prochiral ketone with a chiral reducing agent can yield high enantioselectivity. |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu, reflux | A cyclopropanation reaction that can be rendered diastereoselective or enantioselective with chiral ligands. |

Computational Chemistry for Conformational and Configurational Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules like this compound. mdpi.com This computational approach is employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.net

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVQZ, can accurately predict bond lengths, bond angles, and dihedral angles for both the (R) and (S) enantiomers. researchgate.netnih.gov By calculating the potential energy surface, DFT can identify the lowest energy conformer and map the energy profiles of reaction pathways, providing insight into the kinetic and thermodynamic factors that control stereoselectivity. nih.gov

Furthermore, DFT is used to calculate a variety of chemical reactivity descriptors. mdpi.comnih.gov

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure. mdpi.com |

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. uq.edu.au These techniques are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotational freedom around the carbon-carbon single bond connecting the cyclopropyl and trifluoroethanol moieties.

MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational flexibility. nih.gov By simulating the molecule in a solvent, such as water, these studies can reveal how intermolecular interactions influence conformational preferences. uq.edu.au A key component of these simulations is the force field, a set of parameters that defines the potential energy of the system. For fluorinated compounds like this, specialized force fields are often necessary to accurately model the physicochemical properties. uq.edu.aurug.nl

The primary goals of these simulations are to identify the most stable and populated conformations, determine the energy barriers for converting between them, and understand how the molecule interacts with its environment. nih.govresearchgate.net

Table 4: Goals and Outputs of MM and MD Simulations

| Simulation Goal | Typical Output |

|---|---|

| Conformational Search | Identification of low-energy conformers (rotamers). |

| Population Analysis | The relative population of each stable conformer at a given temperature. |

| Interaction with Solvent | Analysis of how solvent molecules (e.g., water) arrange around the solute and affect its conformation. nih.gov |

| Thermodynamic Properties | Calculation of properties like free energy of solvation and enthalpy. rug.nl |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol |

| (S)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol |

| Adamantylglycine |

| Boron |

| Carbon |

| Cyclopropylmagnesium bromide |

| Diiodomethane |

| Hydrogen |

| Oxygen |

| Trifluoromethyl |

| Water |

Reactivity Profiles and Elucidation of Reaction Mechanisms

Reactivity of the Hydroxyl Group in 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345)

The hydroxyl (-OH) group is the primary site for many chemical transformations of this compound. Its reactivity is modulated by the adjacent electron-withdrawing trifluoromethyl group and the sterically demanding cyclopropyl (B3062369) group. Key reactions involving the hydroxyl group include oxidation and dehydroxylative functionalization.

Oxidation: The secondary alcohol functionality can be oxidized to yield different products depending on the reaction conditions. For instance, oxidation can lead to the formation of trifluoroacetaldehyde (B10831) or trifluoroacetic acid .

Dehydroxylative Functionalization: This class of reactions involves the replacement of the hydroxyl group with another functional group and has become a significant area of research. nih.gov The activation of the alcohol is a critical first step, often accomplished using reagents that convert the hydroxyl into a better leaving group.

Deoxytrifluoromethylation: Recent advances have enabled the direct replacement of a hydroxyl group with a trifluoromethyl group. nih.govnih.gov A copper metallaphotoredox-mediated method allows for the in situ activation of alcohol substrates by benzoxazolium salts to facilitate C(sp³)–CF₃ bond formation. nih.gov Such methods are valuable for synthesizing molecules where the hydroxyl group is replaced by a CF₃ group, a common motif in medicinal chemistry. nih.gov

O-Trifluoromethylation and Dehydroxylative Trifluoromethoxylation: The hydroxyl group can also be converted into a trifluoromethoxy group (-OCF₃). Silver-mediated oxidative O-trifluoromethylation of alcohols with TMSCF₃ (trifluoromethyltrimethylsilane) provides a route to alkyl trifluoromethyl ethers under mild conditions. researchgate.net Another approach involves dehydroxylative trifluoromethoxylation using trifluoromethyl arylsulfonates, which has the advantage of a broad substrate scope. bohrium.com

The reactivity of the hydroxyl group can also be influenced by intramolecular interactions. In molecules containing both a hydroxyl group and a cyclopropane (B1198618) ring, intramolecular hydrogen bonding between the O–H group and the edge of the cyclopropane ring can occur, affecting the group's conformational preference and reactivity. researchgate.net

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that profoundly influences the reactivity of this compound. mdpi.com Its presence is a defining feature that alters the properties of the adjacent alcohol and carbinol carbon.

Increased Acidity: Due to the strong electronegativity of the three fluorine atoms, the trifluoromethyl group makes the hydroxyl proton of this compound significantly more acidic than that of non-fluorinated alcohols like ethanol (B145695). wikipedia.orgchemicalbook.com This enhanced acidity affects its behavior as a nucleophile and its ability to form stable hydrogen-bonded complexes. wikipedia.orgchemicalbook.com

Destabilization of Carbocations: The -CF₃ group strongly destabilizes adjacent carbocations. beilstein-journals.org This electronic effect can dramatically slow down or completely inhibit reactions that proceed through a carbocation intermediate at the carbinol carbon. For example, solvolysis reactions of substrates with an α-trifluoromethyl group are significantly retarded, confirming the formation of a highly destabilized carbenium ion as the rate-limiting step. nih.gov This destabilizing effect has also been observed to hinder cationic electrocyclization reactions. beilstein-journals.org

Directing Group in Synthesis: The trifluoromethyl group is a crucial substituent in modern synthetic chemistry, often introduced to enhance the biological activity of molecules. springernature.comacs.org Its incorporation can improve metabolic stability and membrane permeability in drug candidates. mdpi.comspringernature.comchemenu.com Consequently, numerous synthetic methods have been developed for the enantioselective synthesis of trifluoromethyl-containing carbinols and for the introduction of the -CF₃ group into various molecular scaffolds. bohrium.comacs.orgrsc.orgbeilstein-journals.org

The table below summarizes key research findings on the impact of the trifluoromethyl group on reactivity.

| Research Finding | Reaction Type | Effect of Trifluoromethyl Group | Reference |

| Increased Acidity | Acid-Base | Enhances the acidic character of the alcohol compared to ethanol. | wikipedia.org |

| Carbocation Destabilization | Solvolysis | Retards solvolysis rates, indicating destabilization of the adjacent carbenium ion. | nih.gov |

| Rate Retardation | Cationic Cyclization | Slows down cationic Nazarov electrocyclization, requiring harsher reaction conditions. | beilstein-journals.org |

| Enabling New Syntheses | Deoxytrifluoromethylation | Serves as the target functional group in novel dehydroxylative trifluoromethylation reactions of alcohols. | nih.gov |

Behavior of the Cyclopropyl Moiety in Chemical Transformations

The cyclopropyl group in this compound is not merely a spectator. Its inherent ring strain and unique electronic properties allow it to participate in a variety of chemical transformations, most notably ring-opening reactions. chemenu.comnih.gov

Ring-Opening Reactions: The strained three-membered ring can be opened under various conditions, often driven by the release of ring strain.

Radical Ring-Opening: Cyclopropanol derivatives can undergo oxidative ring-opening reactions mediated by radical pathways. beilstein-journals.org For example, copper-catalyzed ring-opening trifluoromethylation of tertiary cyclopropanols with Togni's reagent leads to the formation of β-trifluoromethyl ketones. researchgate.netnih.gov This process involves the cleavage of a C-C bond within the cyclopropyl ring.

Metal-Catalyzed Ring-Opening: Silver(I)-catalyzed oxidative ring-opening of cyclopropanols with various nucleophiles has been shown to be an effective method for forming new carbon-carbon bonds, selectively cleaving a C(sp³)–C(sp³) bond in the ring. beilstein-journals.orgnih.gov

Electronic Influence: The cyclopropyl group is generally considered to be electron-releasing, capable of stabilizing adjacent positive charges through its unique bent bonds, which have some π-character. researchgate.net This property can influence the reactivity of the carbinol center, although this effect is counteracted by the powerful electron-withdrawing nature of the trifluoromethyl group in this specific molecule.

The table below details examples of transformations involving the cyclopropyl group.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Ring-Opening Trifluoromethylation | Togni Reagent / CuCl | β-Trifluoromethyl Ketones | researchgate.netnih.gov |

| Oxidative Ring-Opening/Fluorination | AgF₂ | β-Fluoroketones | beilstein-journals.org |

| Oxidative Ring-Opening/Cyclization | Ag(I) / Quinones | Carbonyl-containing alkyl-substituted heteroarenes | beilstein-journals.orgnih.gov |

Role as a Solvent or Reaction Medium Component (e.g., 2,2,2-trifluoroethan-1-ol in catalysis)

While specific data on this compound as a solvent is limited, its structural analog, 2,2,2-trifluoroethanol (B45653) (TFE), is widely used as a specialized solvent and provides a strong model for its potential utility. researchgate.net Fluorinated alcohols like TFE possess a unique combination of properties that make them highly effective in various reaction contexts.

Key Properties of Fluorinated Alcohol Solvents:

High Ionizing Power: They can promote reactions that involve charged intermediates. researchgate.net

Strong Hydrogen Bond Donating Ability: TFE can form strong hydrogen bonds with Lewis bases, activating substrates and stabilizing transition states. wikipedia.orgresearchgate.net

Low Nucleophilicity: Despite being alcohols, their nucleophilicity is diminished by the electron-withdrawing trifluoromethyl group, reducing their interference in reactions.

Green Solvent Characteristics: TFE is considered an environmentally friendlier solvent in many synthetic applications. researchgate.net

Applications in Catalysis and Synthesis:

Palladium-Catalyzed Reactions: TFE has been shown to significantly enhance productivity and polymer molecular weight in palladium-catalyzed copolymerization reactions. researchgate.net

Oxidations: The oxidation of sulfur compounds using hydrogen peroxide is particularly effective in TFE. wikipedia.orgchemicalbook.com

Peptide Synthesis: TFE is used as a solvent to improve nucleophile selectivity in the SNAr arylation of peptides. rsc.org

Biochemical Studies: It is employed as a co-solvent to solubilize and stabilize secondary protein structures like alpha-helices for NMR studies. wikipedia.orgchemicalbook.com

The combination of a polar hydroxyl group and a non-polar trifluoromethyl group gives these solvents a unique character, enabling them to solubilize a wide range of substrates and influence reaction pathways in ways that conventional solvents cannot. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345), providing detailed information about the chemical environment, connectivity, and stereochemistry of its constituent atoms.

¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra of this compound each provide unique and complementary information for its structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the cyclopropyl (B3062369) protons, the methine proton, and the hydroxyl proton. The protons of the cyclopropyl ring typically appear as a complex multiplet in the upfield region, a characteristic feature of such strained ring systems. The methine proton, adjacent to both the hydroxyl and the trifluoromethyl groups, is expected to resonate as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The chemical shift of the hydroxyl proton can vary depending on concentration and solvent, and it often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbinol carbon (CHOH) will also exhibit a quartet splitting, albeit with a smaller coupling constant, due to two-bond coupling to the fluorine atoms. The carbons of the cyclopropyl ring will have characteristic upfield chemical shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a single signal, a doublet, due to coupling with the adjacent methine proton. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to a secondary alcohol.

| Nucleus | Functional Group | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Coupling Constant (J) / Hz |

| ¹H | Cyclopropyl (CH₂) | 0.4 - 1.0 | Multiplet | |

| ¹H | Cyclopropyl (CH) | 1.0 - 1.5 | Multiplet | |

| ¹H | Methine (CH) | 3.5 - 4.0 | Quartet | ³JHF ≈ 7-9 |

| ¹H | Hydroxyl (OH) | Variable | Singlet (broad) | |

| ¹³C | Cyclopropyl (CH₂) | 5 - 15 | ||

| ¹³C | Cyclopropyl (CH) | 15 - 25 | ||

| ¹³C | Carbinol (CHOH) | 70 - 80 | Quartet | ²JCF ≈ 25-30 |

| ¹³C | Trifluoromethyl (CF₃) | 120 - 130 | Quartet | ¹JCF ≈ 280-290 |

| ¹⁹F | Trifluoromethyl (CF₃) | -75 to -80 | Doublet | ³JHF ≈ 7-9 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of atoms within the molecule and can provide insights into its stereochemistry.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal correlations between the methine proton and the protons on the cyclopropyl ring, as well as between the different protons within the cyclopropyl ring itself, thus confirming their connectivity. chemscene.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals for the methine and cyclopropyl groups to their corresponding carbon signals. chemscene.com

The stereochemistry of the molecule, specifically the relative orientation of the cyclopropyl group and the hydroxyl group, can be investigated using Nuclear Overhauser Effect (NOE) based 2D NMR experiments.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 140, corresponding to its molecular weight.

The fragmentation of alcohols in mass spectrometry often proceeds through characteristic pathways, including alpha-cleavage and dehydration. researchgate.net

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom. For this compound, two primary alpha-cleavage pathways are possible:

Loss of the cyclopropyl radical (•C₃H₅), leading to a fragment ion at m/z 99 ([M - 41]⁺).

Loss of the trifluoromethyl radical (•CF₃), resulting in a fragment ion at m/z 71 ([M - 69]⁺).

Dehydration: The loss of a water molecule (H₂O) is another common fragmentation pathway for alcohols, which would produce a fragment ion at m/z 122 ([M - 18]⁺). researchgate.net

The relative intensities of these fragment ions provide valuable information for structural confirmation.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₅H₇F₃O]⁺ | Molecular Ion |

| 122 | [C₅H₅F₃]⁺ | Dehydration (Loss of H₂O) |

| 99 | [C₂H₂F₃O]⁺ | Alpha-cleavage (Loss of •C₃H₅) |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage (Loss of •CF₃) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction of an enantiomerically pure sample would allow for the unequivocal assignment of its absolute configuration (R or S).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions typically in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and methine groups are expected in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the cyclopropyl ring are often more prominent in the Raman spectrum. The symmetric stretching of the C-F bonds in the trifluoromethyl group may also be observed.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Hydroxyl | 3200 - 3600 (broad) | IR |

| C-H Stretch | Cyclopropyl, Methine | 2850 - 3000 | IR, Raman |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 (strong) | IR |

| C-O Stretch | Alcohol | 1000 - 1200 | IR |

| C-C Stretch | Cyclopropyl | 800 - 1000 | Raman |

Applications As a Synthetic Building Block and Intermediate

Strategic Use in the Synthesis of Complex Fluorinated Organic Molecules

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345) serves as a key intermediate in the synthesis of more complex fluorinated compounds. The combination of a conformationally rigid cyclopropane (B1198618) ring and an electron-withdrawing trifluoromethyl group makes it an attractive synthon for creating molecules with specific steric and electronic properties. researchgate.netnih.gov The trifluoromethyl group, in particular, enhances the reactivity of the molecule, making it a suitable starting point for a variety of chemical derivatives.

The synthesis of molecules incorporating this motif often leverages its core structure. For example, it can be oxidized to produce trifluoroacetaldehyde (B10831) or trifluoroacetic acid derivatives, or reduced to yield other products depending on the reaction conditions. Its utility is further demonstrated in the preparation of fluorinated cyclopropyl (B3062369) motifs, which are desirable in medicinal chemistry for their ability to enhance biological activity and improve pharmacokinetic profiles. researchgate.net The development of chemoenzymatic strategies allows for the stereoselective assembly and diversification of related chiral cyclopropyl ketones, which can then be chemically transformed into a variety of enantiopure scaffolds, including α-cyclopropyl alcohols. nih.gov

Intermediate in the Preparation of Biologically Relevant Scaffolds

The unique structure of this compound makes it a valuable precursor for scaffolds with significant biological and therapeutic potential.

Precursor for Kinase Inhibitor Analogues (e.g., TYK2 Inhibitors)

The 1-cyclopropyl-2,2,2-trifluoroethyl moiety is a key structural component in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, which are under investigation for treating autoimmune diseases. nih.govnih.gov TYK2 is a member of the Janus kinase (JAK) family that mediates signaling for critical cytokines like IL-12, IL-23, and type I interferons. nih.govgoogle.com

In the synthesis of these inhibitors, this compound is often used to introduce the corresponding amine, 1-cyclopropyl-2,2,2-trifluoroethan-1-amine. For instance, in the discovery of GLPG3667, a selective TYK2 inhibitor, the racemic alcohol was used in a copper-catalyzed Ullmann coupling reaction with a 3H-imidazo[4,5-b]pyridine core. nih.gov Similarly, the amine derivative is a crucial building block for other potent and selective TYK2 inhibitors, including macrocyclic variants designed to bind to the kinase domain. nih.govresearchgate.net The development of selective TYK2 inhibitors that bind to the pseudokinase (JH2) domain, such as deucravacitinib, represents a significant advancement, and related structures often incorporate complex side chains where the cyclopropyl-trifluoroethyl group could be a key component. nih.gov

Table 1: Examples of TYK2 Inhibitors and Related Scaffolds

| Inhibitor/Scaffold | Synthetic Role of Cyclopropyl-Trifluoroethyl Moiety | Therapeutic Target | Reference(s) |

|---|---|---|---|

| GLPG3667 | The racemic alcohol was a key building block in a copper-catalyzed Ullmann coupling to form an ether linkage. nih.gov | Selective TYK2 inhibitor for autoimmune diseases. nih.gov | nih.gov |

| Macrocyclic Pyrrolidinones | A highly functionalized 2-pyrrolidinone (B116388) with a cyclopropyl group was synthesized as a key intermediate for novel macrocyclic Tyk2 inhibitors. nih.govresearchgate.net | Potent and selective macrocyclic Tyk2 inhibitors. nih.govresearchgate.net | nih.govresearchgate.net |

| Deucravacitinib (related concept) | An allosteric inhibitor that selectively binds the TYK2 pseudokinase (JH2) domain, highlighting the importance of selective inhibition strategies. nih.govnih.gov | Selective TYK2 inhibitor for psoriasis and other autoimmune diseases. nih.govnih.gov | nih.govnih.gov |

Role in the Synthesis of Antithrombotic and Antiviral Agents

The cyclopropyl group is a "privileged structure" found in numerous marketed drugs, valued for its unique steric and electronic properties that can enhance binding affinity and bioavailability. researchgate.netdntb.gov.ua While direct synthesis of antithrombotic agents from this compound is not prominently documented, related cyclopropyl-containing scaffolds are central to this area. For example, the oxazolidinone ring system, a key feature in the antithrombotic agent rivaroxaban, can be synthesized from chiral precursors, demonstrating the modular approach to building complex bioactive molecules where a cyclopropyl group could be incorporated. mdpi.com

In the field of antiviral research, nucleoside analogues are a cornerstone of drug development. nih.gov Synthetic strategies involve modifying the sugar moiety or the nucleobase of natural nucleosides. nih.gov Cyclopropyl-containing nucleoside analogues have been synthesized and evaluated for antiviral activity against HIV and Hepatitis B. rsc.org Specifically, carbocyclic nucleosides with a cyclopropylmethyl group have been synthesized and tested for activity against various viruses, including HIV-1 and HBV. rsc.org The synthesis of [1'-fluoro-2',2'-bis-(hydroxymethyl)cyclopropylmethyl]purines as potential antiviral agents against poliovirus, HSV, and HIV has also been explored. wgtn.ac.nz These examples underscore the value of the cyclopropyl motif, which is present in this compound, in designing novel antiviral therapeutics. rsc.orgnih.govresearchgate.net

Contribution to Protein Degrader Building Blocks

Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) is an emerging therapeutic strategy. nih.govarvinas.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. arvinas.com They consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting them. dundee.ac.uk

The synthesis of PROTACs relies on a library of building blocks. nih.gov While direct incorporation of this compound into a PROTAC is not explicitly detailed in the provided search results, its structural motifs are highly relevant. The (5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine scaffold has been used as a "warhead" to target the c-Src kinase in the design of dual IGF-1R/Src degraders. nih.gov This demonstrates the utility of the cyclopropyl group in designing the target-binding portion of a PROTAC. Given that the 1-cyclopropyl-2,2,2-trifluoroethyl moiety is a key component of kinase inhibitors (see section 6.2.1), it stands to reason that this group could be incorporated into warheads for PROTACs targeting those same kinases.

Utility in Chiral Auxiliary and Ligand Design for Asymmetric Catalysis

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com This strategy is fundamental to asymmetric synthesis, allowing for the production of enantiomerically pure compounds. sigmaaldrich.com Common auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and camphor-derived structures. wikipedia.org

While the concept is well-established, there is no specific evidence in the provided search results that this compound itself is commonly used as a removable chiral auxiliary. However, a related concept involves the catalytic formation of a chiral auxiliary. In one approach, a chiral auxiliary was catalytically constructed from propargylic amines using a trifluoroacetaldehyde hemiacetal tether. nih.gov This newly formed auxiliary then directed the stereochemistry of subsequent cyclopropanation and epoxidation reactions. nih.gov This highlights the synthetic power of combining trifluoro-substituted alcohol derivatives with chiral synthesis methodologies, a field to which this compound belongs.

Applications in Medicinal Chemistry Synthesis (excluding clinical outcomes)

The unique combination of a cyclopropyl ring and a trifluoromethyl group makes this compound and its derivatives valuable building blocks in medicinal chemistry beyond the specific examples above. researchgate.net These groups can improve metabolic stability, binding affinity, and bioavailability. researchgate.net

One notable application is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain therapeutics. mdpi.comnih.gov Synthetic routes to potent TRPV1 antagonists have been developed that incorporate trifluoromethyl-pyridine or trifluoromethyl-thiazole moieties, demonstrating the importance of the CF3 group in this class of compounds. mdpi.commdpi.comsemanticscholar.org The use of dibutyl 2-(trifluoromethyl)cyclopropylboronate as a cyclopropylating reagent in the preparation of TRPV1 antagonists further illustrates the value of combining these two functional groups in a single building block for medicinal chemistry.

The cyclopropyl ring is also a key feature in many fluoroquinolone antibiotics, where it is often attached at the N-1 position of the quinolone core. nih.govnih.gov The synthesis of novel fluoroquinolones with various substituents is an active area of research to combat bacterial resistance. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine |

| (5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |

| Deucravacitinib |

| Dibutyl 2-(trifluoromethyl)cyclopropylboronate |

| GLPG3667 |

| PF-06700841 (Brepocitinib) |

| Rivaroxaban |

| Trifluoroacetaldehyde |

Synthesis of Compounds with Anti-Trypanosoma cruzi Activity

There is no available scientific literature detailing the use of this compound as a synthetic building block for the development of compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease.

Synthesis of Metalloenzyme Inhibitors

There is no available scientific literature describing the synthesis of metalloenzyme inhibitors using this compound as a starting material or key intermediate.

Molecular Interactions and Biochemical Studies Mechanistic Focus

Elucidation of Molecular Recognition Principles

The specific combination of a cyclopropyl (B3062369) group and a trifluoromethyl group on a small ethanol (B145695) backbone endows 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345) with distinct physicochemical properties that are central to its molecular interactions.

Impact of the Trifluoromethyl and Cyclopropyl Groups on Lipophilicity and Binding

The trifluoromethyl (-CF3) group is a well-established modulator of molecular properties in medicinal chemistry. Its high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability. nih.gov Furthermore, the -CF3 group significantly enhances the lipophilicity of a molecule. nih.gov This increased lipophilicity facilitates the compound's ability to traverse biological membranes and engage with hydrophobic pockets within protein targets. For this compound, this enhanced lipophilicity is a key factor in its potential to interact with biological membranes and proteins.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking to Enzymes/Receptors)

While the unique structural features of this compound make it an interesting candidate for computational studies, a detailed search of the scientific literature did not yield specific molecular docking or computational modeling studies for this particular compound. However, the methodologies for such studies are well-established. Molecular docking simulations could be employed to predict the binding orientation and affinity of this compound within the active site of various enzymes or receptors. researchgate.netacs.org Such studies would be invaluable in identifying potential biological targets and elucidating the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its binding.

Mechanistic Investigations of Biochemical Target Engagement

The potential for this compound to interact with biological targets, particularly enzymes, is a key area of interest.

Enzyme Inhibition Studies at the Molecular Level (e.g., TYK2 inhibition mechanisms)

There is a growing interest in the development of Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of autoimmune diseases. beilstein-journals.org Notably, several potent TYK2 inhibitors incorporate a cyclopropyl moiety within their structure. nih.govresearchgate.netnih.gov This suggests that the cyclopropyl group can be a key pharmacophoric element for TYK2 inhibition. However, there are no specific studies in the reviewed literature that directly investigate this compound as a TYK2 inhibitor or detail its mechanism of inhibition. General mechanisms of enzyme inhibition by small molecules involve the binding of the inhibitor to the enzyme's active site, which can be either reversible or irreversible, leading to a modulation of the enzyme's catalytic activity. For TYK2, inhibitors can act allosterically by binding to the pseudokinase (JH2) domain, inducing a conformational change that prevents the activation of the kinase domain. nih.gov

Receptor Binding Affinity Studies (in vitro biochemical assays)

A comprehensive search of the scientific literature did not reveal any in vitro biochemical assay data detailing the receptor binding affinity of this compound for any specific receptor. To ascertain the biological activity of this compound, a variety of in vitro binding assays would be necessary. These assays could include radioligand binding assays or fluorescence-based assays to determine the binding affinity (typically expressed as Ki or IC50 values) of the compound for a panel of receptors and enzymes.

Structure-Activity Relationship (SAR) Studies for Biological Interactions (Molecular Level)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.com For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs.

Based on the available information for related classes of compounds, several hypotheses for an SAR study of this compound can be proposed. For instance, in a series of fluorocyclopropyl quinolones, the stereochemistry of the fluorine atom on the cyclopropyl ring was found to significantly impact antibacterial potency. nih.gov Similarly, in a series of dihydroorotate (B8406146) dehydrogenase inhibitors, modifications to the cyclopropyl and trifluoromethyl-containing phenyl moieties led to significant changes in in vivo activity. nih.gov

A hypothetical SAR study for this compound could involve the following modifications to probe their effect on a specific biological activity:

Modification of the cyclopropyl ring: Introduction of substituents on the cyclopropyl ring or altering its stereochemistry.

Modification of the trifluoromethyl group: Replacement with other halogenated or non-halogenated alkyl groups to modulate lipophilicity and electronic effects.

Modification of the hydroxyl group: Esterification or replacement with other functional groups to alter hydrogen bonding capacity and polarity.

The data from such a study would be instrumental in designing more potent and selective analogs. A summary of potential modifications and their expected impact is presented in the table below.

| Modification Site | Proposed Change | Expected Impact on Properties |

| Cyclopropyl Ring | Introduction of methyl or fluoro substituents | Altered steric profile and lipophilicity |

| Trifluoromethyl Group | Replacement with a difluoromethyl or ethyl group | Decreased lipophilicity and altered electronic character |

| Hydroxyl Group | Conversion to a methoxy (B1213986) or amino group | Modified hydrogen bonding potential and polarity |

It is important to emphasize that without experimental data on the biological activity of this compound, any SAR discussion remains speculative.

Future Research Directions and Emerging Areas

Development of Sustainable and Green Synthetic Routes

The synthesis of complex molecules like 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (B2405345) traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its production lies in the development of sustainable and green synthetic methodologies.

Biocatalysis: One of the most promising avenues is the use of enzymes to catalyze the synthesis of chiral alcohols and fluorinated compounds. nih.gov Biocatalytic strategies, such as the use of engineered myoglobin (B1173299) catalysts, have shown remarkable success in the stereoselective synthesis of fluorinated cyclopropanes. nih.govwpmucdn.comresearchgate.net Future research could focus on identifying or engineering enzymes, such as ketoreductases, that can stereoselectively reduce a corresponding cyclopropyl (B3062369) trifluoromethyl ketone precursor to afford enantiomerically pure this compound. This approach offers high selectivity under mild reaction conditions, significantly reducing the environmental impact. nih.gov

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Screening for and engineering of specific ketoreductases. |

| Flow Chemistry | Improved safety, scalability, and efficiency; precise control over reaction parameters. | Development of continuous flow processes for the synthesis and inline purification. |

Exploration of Novel Reactivity and Catalytic Transformations

The unique structural features of this compound open up possibilities for exploring novel chemical reactions and catalytic transformations.

C-H Activation: The cyclopropane (B1198618) ring is rich in C-H bonds, and their selective functionalization is a highly sought-after transformation in organic synthesis. Recent advancements have demonstrated the potential for palladium-catalyzed enantioselective C-H activation of cyclopropanes. Future research could explore the directed C-H activation of the cyclopropyl group in this compound, using the hydroxyl group as a directing element. This would enable the introduction of new functional groups at specific positions on the cyclopropane ring, leading to a diverse range of derivatives.

Ring-Opening Reactions: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which can be a powerful tool for constructing more complex molecular architectures. beilstein-journals.orgdigitellinc.comresearchgate.nettue.nl The reactivity of monosubstituted cyclopropanes, in particular, is an area of active investigation. nih.gov Research into the acid-catalyzed or transition-metal-catalyzed ring-opening of this compound could lead to the formation of novel acyclic or larger ring systems containing the trifluoromethyl and hydroxyl functionalities. beilstein-journals.orgdigitellinc.com

| Transformation Type | Potential Outcome | Research Direction |

| C-H Activation | Functionalized cyclopropane derivatives. | Development of catalysts for site-selective C-H functionalization. |

| Ring-Opening Reactions | Novel acyclic or larger ring structures. | Investigation of catalytic systems to control the regioselectivity of ring-opening. |

Advanced Computational Design and High-Throughput Screening for Derivatives

The discovery of new bioactive molecules and functional materials can be significantly accelerated through the use of computational tools and high-throughput screening methods.

Computational Design: Quantum-chemical studies can provide valuable insights into the energetic and polarity-driven properties of fluorinated cyclopropanes, aiding in the rational design of new derivatives. nih.govbeilstein-journals.orgresearchgate.netdoaj.org Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives of this compound with enhanced biological activity or specific material properties. nih.govnih.gov These computational approaches can predict the binding affinity of derivatives to biological targets or forecast their electronic and physical properties, guiding synthetic efforts towards the most promising candidates. nih.gov

High-Throughput Screening (HTS): HTS techniques are instrumental in the rapid evaluation of large libraries of compounds for a desired activity. nih.govnih.govmpg.de In the context of this compound, HTS could be utilized in several ways:

Catalyst Discovery: Screening large libraries of catalysts to identify the most efficient and selective catalysts for the synthesis of this compound or for its subsequent transformations. nih.govmpg.de

Bioactivity Screening: Testing a library of derivatives for their activity against various biological targets to identify potential new drug candidates. The cyclopropyl fragment is a versatile component in drug molecules, known to enhance potency and metabolic stability. nih.gov

Potential Applications in Materials Science and Functional Molecule Development

The unique combination of a cyclopropyl ring and a trifluoromethyl group suggests that this compound and its derivatives could find applications in materials science and the development of functional molecules.

Fluorinated Polymers: Fluorinated compounds are widely used in the development of advanced materials due to their unique properties. nih.govbeilstein-journals.orgresearchgate.netdoaj.org The incorporation of the this compound moiety into polymers could lead to materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Future research could explore the synthesis of monomers derived from this compound and their subsequent polymerization.

Functional Molecules: The cyclopropyl group is a key structural motif in many bioactive molecules and natural products. researchgate.netunl.ptresearchgate.net The trifluoromethyl group is also a well-known pharmacophore that can enhance a molecule's metabolic stability and binding affinity. acs.orgorganic-chemistry.orgnih.gov The combination of these two groups in this compound makes it an attractive starting point for the synthesis of novel functional molecules, including:

Pharmaceuticals: As a building block for the synthesis of new drug candidates. The unique stereoelectronic properties of the cyclopropyl ring can be exploited to create conformationally constrained analogues of known drugs. nih.gov

Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, and the introduction of a cyclopropyl moiety could lead to new pesticides or herbicides with improved efficacy and environmental profiles.

Q & A

Q. What are the key synthetic routes for 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol, and how can by-products be minimized?

-

Methodological Answer : The synthesis typically involves copper-catalyzed Ullmann coupling or Buchwald–Hartwig cross-coupling reactions (Scheme 5 in ). For example, coupling a cyclopropyl alcohol precursor with trifluoroethyl groups under palladium catalysis achieves high regioselectivity. By-product minimization requires strict control of reaction conditions (e.g., temperature <80°C, inert atmosphere) and purification via column chromatography using hexane/ethyl acetate gradients .

-

Key Data :

| Parameter | Optimal Condition | By-Product Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | <5% |

| Solvent | Toluene | — |

| Reaction Time | 12–24 hours | — |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to identify proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, trifluoroethyl -OH at δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₅H₇F₃O, exact mass 140.04). X-ray crystallography resolves stereochemical ambiguities, particularly for chiral derivatives (e.g., (1R)-configurations in ) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Stability tests show decomposition <5% over 6 months at -20°C under argon. For long-term storage, lyophilize and store in amber vials with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects (e.g., trifluoromethyl vs. cyclopropyl groups) influence reactivity in cross-coupling reactions?

-

Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon. In contrast, the cyclopropyl group introduces steric hindrance and strain, altering reaction pathways. For example, in Suzuki–Miyaura couplings, the trifluoroethyl moiety increases oxidative addition rates to Pd(0), while the cyclopropyl ring directs coupling to less hindered positions (para over meta) .

-

Comparative Reactivity :

| Reaction Type | Trifluoroethyl Contribution | Cyclopropyl Contribution |

|---|---|---|

| Nucleophilic Substitution | Accelerates via -I effect | Retards due to steric bulk |

| Transition-Metal Catalysis | Favors electron-deficient sites | Directs regioselectivity |

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:

- Dose-response curves (IC₅₀ calculations across 3+ cell lines).

- Target engagement assays (e.g., thermal shift assays for protein binding).

- Metabolic stability studies (e.g., liver microsome incubation to assess pharmacokinetics).

For example, shows antifungal activity (MIC = 8 µg/mL) but no cytotoxicity up to 50 µg/mL in HEK293 cells, suggesting selective targeting .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral oxazoline ligands with Cu(I)) or enzymatic resolution (lipases for kinetic resolution of racemates). For instance, (1R)-configured analogs ( ) are synthesized with >90% ee using Jacobsen’s Mn(III)-salen catalyst. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to model binding to targets like ULK1 ( ). Key steps:

Generate 3D conformers (Open Babel).

Dock into ATP-binding pockets (PDB: 6Y7O).

Validate with free-energy perturbation (FEP) calculations.

Results correlate with experimental IC₅₀ values (e.g., ULK-101 IC₅₀ = 12 nM) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no toxicity for structurally similar analogs?

- Methodological Answer : Variations in substituent positioning (e.g., bromo vs. methoxy groups on phenyl rings) drastically alter bioactivity. For example:

Tables for Key Comparisons

Q. Table 1: Biological Activity of Selected Analogs

| Compound Name | Target | Activity (IC₅₀) | Unique Feature |

|---|---|---|---|

| This compound | Fungal CYP51 | 8 µg/mL | Broad-spectrum antifungal |

| ULK-101 (derivative) | ULK1 kinase | 12 nM | Autophagy inhibition |

| (1R)-3-Bromo-4-methoxy analog | Tubulin polymerization | 0.8 µM | Antimitotic activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.